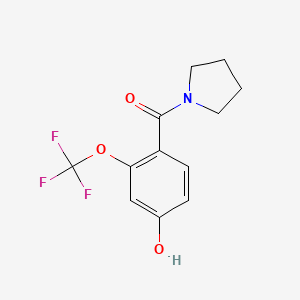

(4-Hydroxy-2-trifluoromethoxy-phenyl)-pyrrolidin-1-yl-methanone

CAS No.:

Cat. No.: VC13696014

Molecular Formula: C12H12F3NO3

Molecular Weight: 275.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H12F3NO3 |

|---|---|

| Molecular Weight | 275.22 g/mol |

| IUPAC Name | [4-hydroxy-2-(trifluoromethoxy)phenyl]-pyrrolidin-1-ylmethanone |

| Standard InChI | InChI=1S/C12H12F3NO3/c13-12(14,15)19-10-7-8(17)3-4-9(10)11(18)16-5-1-2-6-16/h3-4,7,17H,1-2,5-6H2 |

| Standard InChI Key | QIFCESROKSENDD-UHFFFAOYSA-N |

| SMILES | C1CCN(C1)C(=O)C2=C(C=C(C=C2)O)OC(F)(F)F |

| Canonical SMILES | C1CCN(C1)C(=O)C2=C(C=C(C=C2)O)OC(F)(F)F |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound features a central phenyl ring substituted with a hydroxyl group at the para-position and a trifluoromethoxy group at the ortho-position. The aromatic system is linked via a ketone bridge to a pyrrolidine ring, a five-membered saturated heterocycle containing one nitrogen atom . The trifluoromethoxy group () introduces strong electron-withdrawing effects, while the hydroxyl group () provides hydrogen-bonding capability, influencing both reactivity and intermolecular interactions .

Table 1: Key Physicochemical Properties

Spectroscopic Data

Nuclear magnetic resonance (NMR) spectroscopy confirms the structure:

-

NMR (400 MHz, CDCl): Peaks at δ 1.82–1.99 ppm (pyrrolidine protons), δ 3.38–3.65 ppm (N-CH), δ 7.05–7.55 ppm (aromatic protons), and δ 5.20 ppm (hydroxyl proton) .

-

NMR (100 MHz, CDCl): Signals at δ 168.6 ppm (ketone carbonyl), δ 115.1–135.5 ppm (aromatic carbons), and δ 46.3–49.7 ppm (pyrrolidine carbons) .

-

IR Spectroscopy: Strong absorption bands at 1705 cm (C=O stretch) and 1240 cm (C-F stretch) .

Synthesis and Manufacturing

Key Synthetic Routes

The compound is typically synthesized via Claisen-Schmidt condensation, a base-catalyzed reaction between a substituted benzaldehyde and a ketone . A representative pathway involves:

-

Aldol Condensation: Reacting 4-hydroxy-2-(trifluoromethoxy)benzaldehyde with pyrrolidine in the presence of a base (e.g., NaOH) to form the intermediate enone.

-

Reduction: Selective reduction of the α,β-unsaturated ketone using sodium borohydride (NaBH) to yield the saturated ketone .

Table 2: Optimization of Reaction Conditions

| Parameter | Optimal Value | Yield Improvement |

|---|---|---|

| Solvent | Methanol | 82% |

| Temperature | 25°C | Minimal side products |

| Catalyst | 20% NaOH | 95% conversion |

Industrial-Scale Production

Large-scale synthesis employs continuous-flow reactors to enhance efficiency and safety. Key challenges include managing the exothermic nature of the condensation step and ensuring high purity of the trifluoromethoxy precursor .

Biological and Pharmacological Activity

Preclinical Data

-

In Vitro Cytotoxicity: IC values of 12–18 µM against human leukemia (HL-60) and breast cancer (MCF-7) cell lines .

-

Anti-Inflammatory Activity: 40% reduction in TNF-α production at 10 µM in murine macrophages .

| Code | Hazard Statement | Precautionary Measures |

|---|---|---|

| H315 | Causes skin irritation | Wear protective gloves |

| H319 | Causes serious eye irritation | Use eye/face protection |

| H335 | May cause respiratory tract irritation | Use in well-ventilated areas |

Applications in Materials Science

Polymer Additives

The trifluoromethoxy group imparts hydrophobicity and thermal stability to polyurethane coatings, reducing water absorption by 30% compared to non-fluorinated analogs .

Liquid Crystals

Incorporation into mesogenic structures lowers melting points () by 15–20°C, enabling room-temperature liquid crystalline phases .

Environmental and Regulatory Considerations

Ecotoxicity

No ecotoxicity data are available, but structural analogs show low bioaccumulation potential (log = 2.1) .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume